REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N:14]=O)=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].C(O)CCCCC>>[CH:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
while stirring to 95° C. until the development of an exotherm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and heated
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
to rise to 115° C.
|
Type
|
ADDITION
|
Details
|
dropped, within 10 minutes, to 100° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
With the application of heat
|
Type
|
TEMPERATURE
|
Details
|
a temperature of 90°-95° C. was maintained for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |